molecular formula C10H11ClO2 B3032240 2-(3-Chloropropionyl)-4-methylphenol CAS No. 13102-87-9

2-(3-Chloropropionyl)-4-methylphenol

Cat. No.: B3032240
CAS No.: 13102-87-9
M. Wt: 198.64 g/mol
InChI Key: CRCFRUFQZJAZEA-UHFFFAOYSA-N
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Description

2-(3-Chloropropionyl)-4-methylphenol is an organic compound that features a phenolic structure with a 3-chloropropionyl group and a methyl group attached to the benzene ring

Scientific Research Applications

2-(3-Chloropropionyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“2-Chloropropionyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, and it’s harmful if swallowed. It causes severe skin burns and eye damage, and it’s fatal if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropionyl)-4-methylphenol typically involves the acylation of 4-methylphenol (p-cresol) with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction.

Reaction Conditions:

    Reagents: 4-methylphenol, 3-chloropropionyl chloride, aluminum chloride

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: 0°C to room temperature

    Reaction Time: Several hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropionyl)-4-methylphenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropionyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the 3-chloropropionyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropionyl)-4-methylphenol involves its interaction with biological molecules through its reactive functional groups. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the 3-chloropropionyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl chloride: Shares the 3-chloropropionyl group but lacks the phenolic structure.

    4-Methylphenol (p-cresol): Shares the phenolic structure with a methyl group but lacks the 3-chloropropionyl group.

    2-Chloropropionic acid: Contains a similar chlorinated propionyl group but lacks the phenolic structure.

Uniqueness

2-(3-Chloropropionyl)-4-methylphenol is unique due to the combination of a phenolic hydroxyl group, a methyl group, and a 3-chloropropionyl group in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCFRUFQZJAZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443708
Record name 2-(3-Chloropropionyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13102-87-9
Record name 2-(3-Chloropropionyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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